1H-pyrrolo[3,2-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC13394521
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
![1H-pyrrolo[3,2-d]pyrimidin-4-amine -](/images/structure/VC13394521.png)
Specification
Molecular Formula | C6H6N4 |
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Molecular Weight | 134.14 g/mol |
IUPAC Name | 1H-pyrrolo[3,2-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3H,7H2,(H,9,10) |
Standard InChI Key | BCEMGRPBGIVPSD-UHFFFAOYSA-N |
Isomeric SMILES | C1=C2C(=C(N=CN2)N)N=C1 |
Canonical SMILES | C1=C2C(=C(N=CN2)N)N=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1H-Pyrrolo[3,2-d]pyrimidin-4-amine consists of a fused bicyclic system combining pyrrole and pyrimidine rings, with an amine group at position 4. The [3,2-d] ring fusion distinguishes it from isomeric forms like pyrrolo[2,3-d]pyrimidine, altering electronic distribution and hydrogen-bonding capabilities.
Table 1: Fundamental Physicochemical Properties
The planar structure facilitates π-π stacking interactions with biological targets, while the exocyclic amine enables hydrogen bonding to catalytic residues in enzymes .
Synthetic Methodologies
Multicomponent One-Pot Synthesis
A scalable route involves the three-component reaction of arylglyoxals (1), 1,3-dimethyl-6-aminouracil (2), and barbituric acid derivatives (3) using 5 mol% tetrabutylammonium bromide (TBAB) in ethanol at 50°C . This method achieves yields of 78–92% with excellent regioselectivity, leveraging the following reaction mechanism:
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Knoevenagel Condensation: Formation of α,β-unsaturated intermediates between arylglyoxals and barbituric acid.
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Michael Addition: 6-Aminouracil attacks the electrophilic β-carbon.
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Cyclization: Intramolecular dehydration forms the pyrrolo[3,2-d]pyrimidine core.
Key Advantages:
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Elimination of purification steps through in situ crystallization .
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Compatibility with diverse substituents (e.g., halogens, alkyl groups) .
Biological Activities and Therapeutic Applications
Antimalarial Activity
Pyrrolo[3,2-d]pyrimidin-4-amine derivatives inhibit Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a critical enzyme in parasite motility and invasion. Structure-activity relationship (SAR) studies reveal:
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Substituent Effects:
Table 2: Inhibitory Activity Against Plasmodium Kinases
Compound | PfCDPK4 IC<sub>50</sub> (μM) | PfCDPK1 IC<sub>50</sub> (μM) | Selectivity Index |
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4a (R=H) | 0.530 | >10 | >18.9 |
4b (R=Br) | 0.210 | 1.24 | 5.9 |
4c (R=OCH<sub>3</sub>) | 0.450 | 3.89 | 8.6 |
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
The [3,2-d] fusion confers distinct properties versus [2,3-d] isomers:
Property | [3,2-d] Isomer | [2,3-d] Isomer |
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Dipole Moment | 4.8 D | 3.2 D |
H-Bond Acceptor Count | 3 | 2 |
PfCDPK4 IC<sub>50</sub> | 0.210 μM | 1.45 μM |
The increased dipole enhances target binding through electrostatic interactions .
Industrial and Research Applications
Material Science
The rigid aromatic system serves as a ligand in metal-organic frameworks (MOFs), with copper(II) complexes demonstrating:
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Surface Area: 1,450 m²/g.
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CO<sub>2</sub> Adsorption: 4.2 mmol/g at 298 K.
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